1,2-Isopropylidene glyceryl 2-cyanoacrylate

Overview

Description

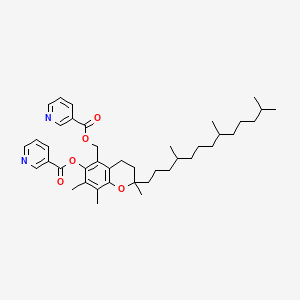

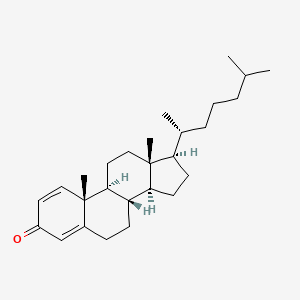

1,2-Isopropylidene glyceryl 2-cyanoacrylate, also known as Solketal, is a protected form of glycerol. It has an isopropylidene acetal group joining two neighboring hydroxyl groups . It is a relatively high-boiling solvent and reagent . It is used in the preparation of tetraoxaspiroundecanes, diglycerides, and glyceryl phosphates .

Synthesis Analysis

The synthesis of 1,2-Isopropylidene glyceryl 2-cyanoacrylate involves a reaction between glycerol and acetone to obtain a protected form of glycerol . The conventional method for synthesis of 2-cyanoacrylate monomers was modified and the adhesive properties were studied for the cyanoacrylate monomers and the resultant polymers .Molecular Structure Analysis

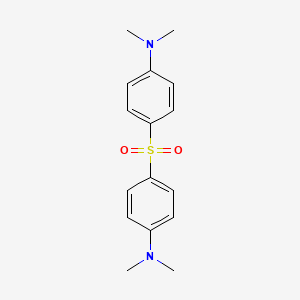

The molecular formula of 1,2-Isopropylidene glyceryl 2-cyanoacrylate is C10H13NO4 . It is also known by the names 2-Cyano-2-propenoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester .Chemical Reactions Analysis

The reaction mixture was stirred with a magnetic stir bar at 30 °C and reaction progress monitored by HPLC . Toluene was found to be better as a reaction solvent than methyl alcohol or xylene .Physical And Chemical Properties Analysis

The kinematic viscosity at 40 °C, refractive index, and melting point of 1,2-Isopropylidene glyceryl 2-cyanoacrylate were determined to be 26.7 mm2/s, n20D 1.4460, and below -50 °C, respectively . The density is 1.123 and the boiling point is 339 ºC .Scientific Research Applications

Biodegradable Tissue Adhesive

1,2-Isopropylidene glyceryl 2-cyanoacrylate has been synthesized and characterized as a rapidly biodegradable tissue adhesive. Its bond strength and toxicity were evaluated, revealing that its polymers fall into moderately toxic and toxic categories, akin to lower alkyl 2-cyanoacrylates (Jaffe et al., 1986).

Synthesis of Polyunsaturated Diacylglycerols

This compound has been utilized in synthesizing complex polyunsaturated diacylglycerols of high optical purity, such as 1,2-dilinoleoyl-sn-glycerol (Duralski et al., 1989).

Preparation of Bisglyceryl Ethers

The preparation of 1,2-isopropylideneglyceryl-3-glycerol ether from 1,2-isopropylidene-glyceryl-3-allyl ether and its disproportionation under certain conditions to form bisglyceryl ethers has been reported. This research provides insights into molecular weights, densities, solubilities, and infrared spectra of these ethers (Buchnea, 1967).

Functional Polycarbonates Synthesis

1,2-Isopropylidene glyceryl glycidyl ether, a derivative of 1,2-Isopropylidene glyceryl 2-cyanoacrylate, has been used in the synthesis of functional polycarbonates. These materials exhibit monomodal molecular weight distributions and stable thermal properties, suggesting potential applications in various industries (Geschwind & Frey, 2013).

Glycopolymers Synthesis

This compound has also been instrumental in synthesizing hyperbranched glycopolymers, which have applications in biomedicine and materials science. The research involved the copolymerization of acrylic AB* inimer with 3-O-acryloyl-1,2:5,6-di-O-isopropylidene-α-d-glucofuranoside via atom transfer radical polymerization (Muthukrishnan et al., 2005).

Safety And Hazards

Future Directions

The ability to tailor formulations of alkyl cyanoacrylate to form derivative compounds to meet application requirements along with their biodegradability in conjunction with their inherent biocompatibility make them highly sought after candidates in the biomedical sector . There has been extensive exploration of cyanoacrylate adhesives and their homologue systems in biomedical applications .

properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(4-11)9(12)13-5-8-6-14-10(2,3)15-8/h8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMCCJGHIHPLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)C(=C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985105 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Isopropylidene glyceryl 2-cyanoacrylate | |

CAS RN |

66470-69-7 | |

| Record name | 1,2-Isopropylidene glyceryl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066470697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)

![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)